molecular formula C25H21BrN4O2 B10877045 4-bromo-N-(2-{[2-ethyl-5-(quinoxalin-2-yl)phenyl]amino}-2-oxoethyl)benzamide

4-bromo-N-(2-{[2-ethyl-5-(quinoxalin-2-yl)phenyl]amino}-2-oxoethyl)benzamide

Cat. No.: B10877045
M. Wt: 489.4 g/mol
InChI Key: MSVFPRLNCWERKI-UHFFFAOYSA-N
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Description

4-BROMO-N~1~-{2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}BENZAMIDE is a complex organic compound that features a bromine atom, a quinoxaline moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N~1~-{2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable benzamide precursor. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a Lewis acid.

The next step involves the introduction of the quinoxaline moiety. This can be achieved through a nucleophilic substitution reaction where the quinoxaline derivative is reacted with the brominated benzamide under basic conditions. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N~1~-{2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

    Oxidation: Quinoxaline derivatives with various oxidation states.

    Reduction: Amine derivatives with reduced quinoxaline moiety.

    Substitution: Functionalized benzamide derivatives with diverse substituents.

Scientific Research Applications

Chemistry

In chemistry, 4-BROMO-N~1~-{2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}BENZAMIDE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its quinoxaline moiety is known to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, 4-BROMO-N~1~-{2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}BENZAMIDE is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals. Studies focus on its efficacy, safety, and pharmacokinetic properties.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers. Researchers explore its potential to enhance the performance and durability of industrial products.

Mechanism of Action

The mechanism of action of 4-BROMO-N~1~-{2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}BENZAMIDE involves its interaction with specific molecular targets. The quinoxaline moiety is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-N~1~-{2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}BENZAMIDE
  • 4-BROMO-N~1~-{2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}BENZAMIDE
  • 4-BROMO-N~1~-{2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}BENZAMIDE

Uniqueness

The uniqueness of 4-BROMO-N~1~-{2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}BENZAMIDE lies in its specific combination of functional groups. The presence of the bromine atom, quinoxaline moiety, and benzamide group imparts unique chemical and biological properties to the compound. This makes it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C25H21BrN4O2

Molecular Weight

489.4 g/mol

IUPAC Name

4-bromo-N-[2-(2-ethyl-5-quinoxalin-2-ylanilino)-2-oxoethyl]benzamide

InChI

InChI=1S/C25H21BrN4O2/c1-2-16-7-8-18(23-14-27-20-5-3-4-6-21(20)29-23)13-22(16)30-24(31)15-28-25(32)17-9-11-19(26)12-10-17/h3-14H,2,15H2,1H3,(H,28,32)(H,30,31)

InChI Key

MSVFPRLNCWERKI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)CNC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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